molecular formula C20H17N5O2 B610284 Prostaglandin D synthase (hematopoietic-type) inhibitor F092 CAS No. 2250261-59-5

Prostaglandin D synthase (hematopoietic-type) inhibitor F092

カタログ番号 B610284
CAS番号: 2250261-59-5
分子量: 359.39
InChIキー: MYYXEGDPWAHVAZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular formula of Prostaglandin D synthase (hematopoietic-type) inhibitor F092 is C20H17N5O2 . The exact mass is 359.14 and the molecular weight is 359.390 . The structure of the inhibitor in complex with human H-PGDS has been determined .


Chemical Reactions Analysis

The inhibitor F092 shows potent activity in the degradation of H-PGDS protein via the ubiquitin-proteasome system and in the suppression of prostaglandin D2 (PGD2) production . Notably, F092 showed sustained suppression of PGD2 production after the drug removal .


Physical And Chemical Properties Analysis

The physical and chemical properties of Prostaglandin D synthase (hematopoietic-type) inhibitor F092 include a molecular weight of 359.4 g/mol, a molecular formula of C20H17N5O2, and a complexity of 527 .

科学的研究の応用

Cardiac Arrest Prognosis

Lipocalin-type prostaglandin D synthase (L-PGDS), which is mainly localized in the central nervous system, has been shown to inhibit post-ischemia neuronal apoptosis . Therefore, it is being studied for its potential role in determining the severity and prognosis of patients who have achieved restoration of spontaneous circulation (ROSC) after cardiac arrest .

Inflammation and Allergic Reactions

Human hematopoietic prostaglandin D2 synthase (HPGDS) is involved in the production of prostaglandin D2, which participates in various physiological processes, including inflammation and allergic reactions . Inhibitors of HPGDS, such as F092, have been investigated as potential anti-inflammatory agents .

Sleep Regulation

Prostaglandin D2, produced by HPGDS, also plays a role in sleep regulation . Therefore, inhibitors of HPGDS might have potential applications in the treatment of sleep disorders .

Neurological Processes

L-PGDS is involved in various neurological processes . Therefore, inhibitors of HPGDS might have potential applications in the treatment of neurological disorders .

Cardiovascular System

L-PGDS is mainly expressed in the central nervous system (CNS) and cardiovascular system . Therefore, inhibitors of HPGDS might have potential applications in the treatment of cardiovascular diseases .

Computer-Aided Drug Design

The structure of HPGDS carrying its native inhibitor compound HQL has been used as a research target in computer-aided drug design . The study combined molecular docking and molecular dynamics simulation for selecting and virtually confirming the designed binders .

将来の方向性

While H-PGDS is a potential therapeutic target for a variety of diseases, no H-PGDS inhibitors have yet been approved for treatment . Therefore, the development of novel agents having other modes of action to modulate the activity of H-PGDS is required . More light needs to be shed on potential PGD2 sources and targets to determine which particular condition and patient will benefit most and thereby improve therapeutic efficacy .

特性

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-pyridin-2-ylpyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c26-18-5-3-11-25(18)16-8-6-15(7-9-16)24-20(27)14-12-22-19(23-13-14)17-4-1-2-10-21-17/h1-2,4,6-10,12-13H,3,5,11H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYXEGDPWAHVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CN=C(N=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prostaglandin D synthase (hematopoietic-type) inhibitor F092

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prostaglandin D synthase (hematopoietic-type) inhibitor F092
Reactant of Route 2
Prostaglandin D synthase (hematopoietic-type) inhibitor F092
Reactant of Route 3
Reactant of Route 3
Prostaglandin D synthase (hematopoietic-type) inhibitor F092
Reactant of Route 4
Reactant of Route 4
Prostaglandin D synthase (hematopoietic-type) inhibitor F092
Reactant of Route 5
Reactant of Route 5
Prostaglandin D synthase (hematopoietic-type) inhibitor F092
Reactant of Route 6
Reactant of Route 6
Prostaglandin D synthase (hematopoietic-type) inhibitor F092

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。